

The Chemical Synthesis of DJ4: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical synthesis of **DJ4**, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK). The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, followed by a Knoevenagel condensation with 2-iminothiazolidin-4-one to yield the final product, (5Z)-2-5-(1H-pyrrolo[2,3-b]pyridine-3-ylmethylene)-1,3-thiazol-4(5H)-one (**DJ4**). This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the compound's primary signaling pathway.

Introduction

DJ4 has emerged as a significant small molecule inhibitor in cancer research, demonstrating efficacy in blocking cancer cell migration and invasion.[1][2] Its dual inhibitory action on ROCK and MRCK kinases makes it a promising candidate for further development as an antimetastatic agent.[1][2] This guide aims to provide a comprehensive resource for the chemical synthesis of **DJ4**, enabling researchers to produce this compound for further investigation.

Chemical Synthesis of DJ4

The synthesis of **DJ4** can be conceptually divided into two primary stages:



- Synthesis of the Aldehyde Precursor: Preparation of 1H-pyrrolo[2,3-b]pyridine-3carbaldehyde.
- Final Condensation Step: Knoevenagel condensation of the aldehyde precursor with 2iminothiazolidin-4-one.

Synthesis of Precursors

2.1.1. Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

A common method for the synthesis of this aldehyde precursor involves the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Experimental Protocol:

A solution of 1H-pyrrolo[2,3-b]pyridine in an appropriate solvent, such as dimethylformamide (DMF), is cooled in an ice bath. To this solution, a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl3) and DMF, is added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched by the addition of ice water and neutralized with a base, such as sodium hydroxide, to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Table 1: Reagents and Conditions for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde



| Reagent/Condition | Molar Ratio/Value |
|--------------------------------|---|
| 1H-pyrrolo[2,3-b]pyridine | 1.0 eq |
| Phosphorus oxychloride (POCl3) | 1.1 - 1.5 eq |
| Dimethylformamide (DMF) | Solvent & Reagent |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours |
| Work-up | Aqueous work-up and neutralization |
| Purification | Recrystallization/Column Chromatography |

2.1.2. Synthesis of 2-Iminothiazolidin-4-one (Pseudothiohydantoin)

This precursor can be synthesized by the cyclization of thiourea with an α -haloacetic acid, such as chloroacetic acid.[3]

Experimental Protocol:

Equimolar amounts of thiourea and chloroacetic acid are dissolved in a suitable solvent, such as water or ethanol. The mixture is heated to reflux for several hours.[3] The reaction progress can be monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude 2-iminothiazolidin-4-one can be purified by recrystallization.[3]

Table 2: Reagents and Conditions for the Synthesis of 2-Iminothiazolidin-4-one



| Reagent/Condition | Molar Ratio/Value | |
|-------------------|----------------------|--|
| Thiourea | 1.0 eq | |
| Chloroacetic Acid | 1.0 - 1.5 eq | |
| Solvent | Water or Ethanol | |
| Temperature | Reflux (40 - 100 °C) | |
| Reaction Time | 1 - 10 hours | |
| Purification | Recrystallization | |

Knoevenagel Condensation for DJ4 Synthesis

The final step in the synthesis of **DJ4** is a Knoevenagel condensation between 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 2-iminothiazolidin-4-one.[4] This reaction forms the exocyclic double bond that links the two heterocyclic ring systems.

Experimental Protocol:

A mixture of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 2-iminothiazolidin-4-one in a high-boiling polar solvent such as ethanol or acetic acid is treated with a catalytic amount of a base. [4] Commonly used catalysts include piperidine or sodium acetate.[4] The reaction mixture is heated to reflux for several hours until the reaction is complete, as indicated by TLC. Upon cooling, the product precipitates from the solution and can be collected by filtration. Further purification can be achieved by washing with a suitable solvent or by recrystallization.

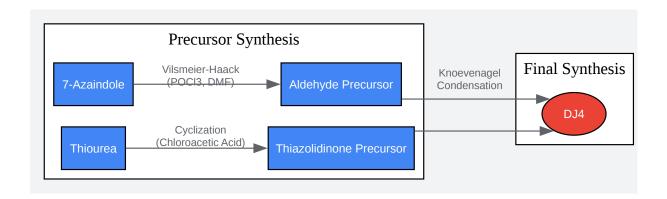
Table 3: Reagents and Conditions for the Knoevenagel Condensation to form **DJ4**



| Reagent/Condition | Molar Ratio/Value | |
|--|--|--|
| 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1.0 eq | |
| 2-Iminothiazolidin-4-one | 1.0 eq | |
| Catalyst | Piperidine or Sodium Acetate (catalytic) | |
| Solvent | Ethanol or Acetic Acid | |
| Temperature | Reflux | |
| Reaction Time | 4 - 12 hours | |
| Purification | Filtration and washing/recrystallization | |

Visualization of Synthetic and Biological Pathways

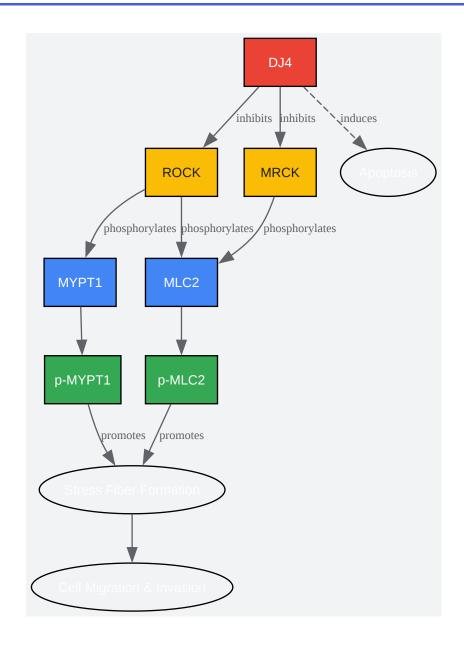
To better illustrate the processes described, the following diagrams have been generated using the DOT language.



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Caption: Synthetic workflow for the preparation of DJ4.





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Caption: Signaling pathway of **DJ4** as a ROCK/MRCK inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activity of **DJ4**.

Table 4: Biological Activity of **DJ4**



| Target | IC50 (nM) | Cell Line | Effect | Reference |
|--------|-----------|-------------------------------|--------------------------------------|-----------|
| ROCK1 | 5 | - | Kinase Inhibition | [5] |
| ROCK2 | 50 | - | Kinase Inhibition | [5] |
| MRCΚα | 10 | - | Kinase Inhibition | [5] |
| мпскв | 100 | - | Kinase Inhibition | [5] |
| - | - | A549 (Lung Cancer) | Inhibition of migration and invasion | [2] |
| - | - | MDA-MB-231 (Breast Cancer) | Inhibition of migration and invasion | [2] |

Conclusion

The chemical synthesis of **DJ4** is a feasible process for a moderately equipped organic chemistry laboratory. The two-step approach, involving the synthesis of key aldehyde and thiazolidinone precursors followed by a Knoevenagel condensation, provides a reliable route to this potent ROCK/MRCK inhibitor. The detailed protocols and data presented in this guide are intended to facilitate the production of **DJ4** for further research into its therapeutic potential.

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